molecular formula C28H32N4OS B4077267 N-1-adamantyl-2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-1-adamantyl-2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No.: B4077267
M. Wt: 472.6 g/mol
InChI Key: IQWNWIWVWSXXAP-UHFFFAOYSA-N
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Description

N-1-adamantyl-2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as ADT-OH, is a synthetic compound with potential therapeutic applications. It belongs to the class of adamantyl-containing compounds, which have been extensively studied for their pharmacological properties. ADT-OH has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-1-adamantyl-2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood, but it is believed to involve multiple pathways. One proposed mechanism is that this compound inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in inflammation. Additionally, this compound has been shown to modulate the activity of various signaling pathways involved in cell growth and survival, including the MAPK and PI3K/Akt pathways.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and neuroprotective effects, this compound has been shown to modulate the activity of various enzymes and signaling pathways involved in cellular metabolism. For example, this compound has been shown to increase the activity of the enzyme AMP-activated protein kinase (AMPK), which plays a key role in regulating cellular energy metabolism.

Advantages and Limitations for Lab Experiments

N-1-adamantyl-2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]acetamide has several advantages for lab experiments, including its synthetic accessibility and its well-characterized pharmacological properties. Additionally, this compound has been shown to be relatively non-toxic, making it a safe compound for in vitro and in vivo studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on N-1-adamantyl-2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One area of research could focus on further elucidating its mechanism of action, which could provide insights into its potential therapeutic applications. Additionally, further studies could investigate the efficacy of this compound in animal models of various diseases, including cancer and neurodegenerative diseases. Finally, the development of novel derivatives of this compound could lead to compounds with improved pharmacological properties and increased efficacy.

Scientific Research Applications

N-1-adamantyl-2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been the subject of numerous scientific studies, investigating its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties, with studies showing that this compound can reduce inflammation in various models of inflammation, including arthritis and colitis. Another area of research has investigated its anti-cancer effects, with studies showing that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage in models of neurodegenerative diseases.

Properties

IUPAC Name

N-(1-adamantyl)-2-[(4,5-dibenzyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4OS/c33-26(29-28-15-22-11-23(16-28)13-24(12-22)17-28)19-34-27-31-30-25(14-20-7-3-1-4-8-20)32(27)18-21-9-5-2-6-10-21/h1-10,22-24H,11-19H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWNWIWVWSXXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CSC4=NN=C(N4CC5=CC=CC=C5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.